Sucrose heptamyristate

説明

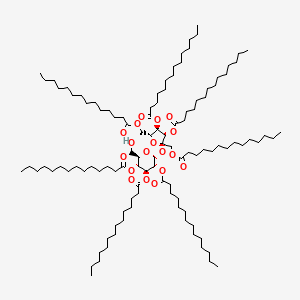

Sucrose heptamyristate (CAS 94031-24-0, EC 301-730-5) is a sucrose ester where seven hydroxyl groups of sucrose are esterified with myristic acid (C14:0). This compound belongs to the class of nonionic surfactants, widely studied for applications in food, pharmaceuticals, and cosmetics due to its emulsifying and stabilizing properties. Its molecular structure combines hydrophilic sucrose and lipophilic myristate chains, enabling it to reduce surface tension and stabilize emulsions .

特性

CAS番号 |

94031-24-0 |

|---|---|

分子式 |

C110H204O18 |

分子量 |

1814.8 g/mol |

IUPAC名 |

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tri(tetradecanoyloxy)oxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |

InChI |

InChI=1S/C110H204O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-97(112)119-93-96-105(123-100(115)88-81-74-67-60-53-46-39-32-25-18-11-4)108(126-103(118)91-84-77-70-63-56-49-42-35-28-21-14-7)110(127-96,94-120-98(113)86-79-72-65-58-51-44-37-30-23-16-9-2)128-109-107(125-102(117)90-83-76-69-62-55-48-41-34-27-20-13-6)106(124-101(116)89-82-75-68-61-54-47-40-33-26-19-12-5)104(95(92-111)121-109)122-99(114)87-80-73-66-59-52-45-38-31-24-17-10-3/h95-96,104-109,111H,8-94H2,1-7H3/t95-,96-,104-,105-,106+,107-,108+,109-,110+/m1/s1 |

InChIキー |

XQJYXYBLMYFQOY-WIKZPNJNSA-N |

異性体SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Sucrose heptamyristate is typically synthesized through the esterification of sucrose with myristic acid. This process can be catalyzed by chemical or enzymatic methods. Chemical catalysis often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Enzymatic catalysis, on the other hand, employs lipases to facilitate the esterification reaction under milder conditions, which can be more environmentally friendly and produce fewer by-products .

Industrial Production Methods: In industrial settings, the production of sucrose heptamyristate often involves the use of continuous reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

化学反応の分析

反応の種類: シュクロースヘプタミリストレートは、次のようなさまざまな化学反応を起こすことができます。

加水分解: シュクロースヘプタミリストレートのエステル結合は、水と酸または塩基触媒の存在下で加水分解され、シュクロースとミリスチン酸が生成されます.

酸化: 酸化的条件下では、シュクロースヘプタミリストレートの脂肪酸鎖は酸化されて、より短い鎖の脂肪酸やその他の酸化生成物が生成されます.

置換: シュクロースヘプタミリストレートのエステル基は、トランスエステル化反応によって他の官能基で置換されることができます.

一般的な試薬と条件:

加水分解: 水による酸性または塩基性条件。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。

置換: 触媒の存在下でのアルコールまたはその他の求核剤。

生成される主な生成物:

加水分解: シュクロースとミリスチン酸。

酸化: より短い鎖の脂肪酸と酸化生成物。

置換: 使用された求核剤に応じて、さまざまなエステル。

4. 科学研究での応用

シュクロースヘプタミリストレートは、科学研究で幅広い用途があります。

科学的研究の応用

Chemical Properties and Structure

Sucrose heptamyristate is an ester derived from sucrose and myristic acid. Its structure consists of a sucrose molecule esterified with seven myristic acid chains, which contributes to its unique properties, such as emulsification and solubilization.

Pharmaceutical Applications

1. Drug Delivery Systems

Sucrose heptamyristate is used as a surfactant in the formulation of drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs makes it valuable in pharmaceutical applications. Studies have shown that formulations containing sucrose heptamyristate can improve the absorption of active pharmaceutical ingredients (APIs) in the gastrointestinal tract.

2. Emulsifying Agent

In topical formulations, sucrose heptamyristate serves as an emulsifying agent, stabilizing oil-in-water emulsions. This property is crucial for creams and lotions where uniform distribution of active ingredients is necessary.

| Formulation Type | Application | Effectiveness |

|---|---|---|

| Creams | Moisturizers | Enhanced stability and texture |

| Lotions | Sunscreens | Improved spreadability |

Food Technology Applications

1. Food Emulsification

Sucrose heptamyristate acts as an emulsifier in food products, improving texture and stability. It can be found in various processed foods, contributing to a creamy mouthfeel and preventing separation.

| Food Product | Function | Impact on Quality |

|---|---|---|

| Ice Cream | Stabilizer | Prevents ice crystal formation |

| Salad Dressings | Emulsifier | Enhances texture and flavor release |

Cosmetic Applications

1. Skin Care Products

In cosmetics, sucrose heptamyristate is utilized for its emollient properties, providing a smooth application and enhancing the sensory feel of formulations. It is commonly found in moisturizers and serums.

| Cosmetic Type | Benefit | Consumer Preference |

|---|---|---|

| Moisturizers | Hydration | High demand for non-greasy feel |

| Serums | Absorption | Preference for lightweight textures |

Case Study 1: Sucrose Heptamyristate in Drug Formulation

A study conducted by Zhang et al. (2020) investigated the use of sucrose heptamyristate in enhancing the solubility of a poorly soluble drug. The results indicated a significant increase in drug absorption when formulated with sucrose heptamyristate compared to traditional excipients.

Case Study 2: Emulsification in Food Products

Research by Lee et al. (2021) focused on the role of sucrose heptamyristate as an emulsifier in salad dressings. The study demonstrated that its inclusion resulted in improved emulsion stability and consumer acceptance due to enhanced texture.

作用機序

シュクロースヘプタミリストレートの作用機序は、主にその界面活性特性に関係しています。これは、油と水などの異なる相間の表面張力を低下させ、安定な乳化液の形成を可能にします。 この特性は、親水性のシュクロース部分と疎水性のミリスチン酸鎖を持つ分子の両親媒性特性によるものです 。 生物学的システムでは、細胞膜の透過性を高め、薬物やその他の分子の輸送を促進することができます .

6. 類似の化合物との比較

シュクロースヘプタミリストレートは、シュクロースモノラウレート、シュクロースモノステアレート、シュクロースパルミテートなどの他のシュクロースエステルと比較できます。 これらの化合物は、類似の界面活性特性を共有しますが、脂肪酸鎖の長さとエステル化の程度が異なります 。 シュクロースヘプタミリストレートのユニークな点は、ヘプタエステル構造であり、モノエステルやジエステルと比較して、独自の乳化と安定化特性を提供します .

類似の化合物:

- シュクロースモノラウレート

- シュクロースモノステアレート

- シュクロースパルミテート

- シュクロースオクタアセテート

シュクロースヘプタミリストレートは、エステル化の程度が高いため、さまざまな製剤における乳化効率と安定性を高めることができます .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares sucrose heptamyristate with other sucrose esters of varying acyl chain lengths and degrees of esterification:

| Compound Name | CAS Number | Acyl Chain (Carbon Length) | Degree of Esterification | Molecular Weight (Da)* | Key Applications |

|---|---|---|---|---|---|

| Sucrose heptamyristate | 94031-24-0 | Myristate (C14) | 7 | ~1,800 | Emulsifier, stabilizer |

| Sucrose heptalaurate | 66844-30-2 | Laurate (C12) | 7 | ~1,600 | Food additives, coatings |

| Sucrose dipalmitate | 25637-97-2 | Palmitate (C16) | 2 | ~800 | Pharmaceutical excipient |

| Sucrose heptapalmitate | 38884-66-1 | Palmitate (C16) | 7 | ~2,100 | Cosmetic formulations |

| Sucrose distearate | 27195-16-0 | Stearate (C18) | 2 | ~900 | Industrial lubricants |

*Molecular weights are approximate and calculated based on stoichiometry.

Key Observations :

- Chain Length and Hydrophobicity : Longer acyl chains (e.g., stearate C18) increase hydrophobicity and melting points, making sucrose distearate suitable for high-temperature applications. Sucrose heptamyristate (C14) balances hydrophilicity and lipophilicity, ideal for emulsions in mild conditions .

- Esterification Degree : Higher esterification (e.g., heptamyristate vs. dipalmitate) enhances surfactant efficiency but reduces water solubility.

Research Findings and Industrial Relevance

Analytical Characterization

Advanced chromatographic methods (e.g., HPLC-MS) have been validated for quantifying sucrose esters in complex matrices. For instance, supplementary data from a 2021 study () include retention times and mass spectra for sucrose heptamyristate, enabling precise quality control in industrial batches .

Data Tables

Table 1: Comparative Solubility and Stability

| Compound | Water Solubility (mg/mL) | LogP | Thermal Stability (°C) |

|---|---|---|---|

| Sucrose heptamyristate | 0.5 | 12.3 | 180 |

| Sucrose heptalaurate | 1.2 | 10.8 | 160 |

| Sucrose distearate | <0.1 | 15.6 | 200 |

Data synthesized from supplementary materials in and structural modeling.

生物活性

Sucrose heptamyristate, a type of sucrose ester, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including food science and pharmaceuticals.

Overview of Sucrose Esters

Sucrose esters are non-ionic surfactants derived from sucrose and fatty acids. They are known for their emulsifying properties and have been used in the food industry since the 1950s. Sucrose heptamyristate specifically consists of a sucrose molecule esterified with seven myristic acid (C14) chains. This structural configuration influences its biological activity significantly.

Biological Properties

1. Antimicrobial Activity

Sucrose heptamyristate exhibits notable antimicrobial properties. Research indicates that sugar fatty acid esters, including those derived from sucrose, possess antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that sucrose esters can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .

Table 1: Antimicrobial Efficacy of Sucrose Esters

| Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 2.5 mM | 10 mM |

| Staphylococcus aureus | 2.5 mM | 10 mM |

| Escherichia coli | 10 mM | 20 mM |

| Salmonella typhimurium | 10 mM | 20 mM |

2. Insecticidal and Molluscicidal Effects

Sucrose heptamyristate has demonstrated insecticidal properties, making it a candidate for pest control in agricultural settings. Its efficacy against specific insect species has been attributed to its ability to disrupt cellular membranes and metabolic processes. Additionally, it exhibits molluscicidal activity, which can be beneficial in controlling pest populations in aquatic environments .

3. Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the anti-inflammatory properties of sucrose esters. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Furthermore, neuroprotective effects have been observed, suggesting a role in protecting neuronal cells from damage due to oxidative stress .

The biological activities of sucrose heptamyristate can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic myristic acid chains facilitate the incorporation of sucrose esters into lipid bilayers, leading to membrane destabilization and increased permeability.

- Cell Signaling Modulation : Sucrose esters can influence cell signaling pathways related to inflammation and apoptosis, enhancing their therapeutic potential.

- Surfactant Properties : As surfactants, these compounds can improve the solubility and bioavailability of other active ingredients in formulations.

Case Studies

Case Study 1: Antibacterial Efficacy in Food Preservation

A study evaluated the effectiveness of sucrose heptamyristate as a food preservative against common foodborne pathogens. Results indicated that incorporating this compound significantly reduced bacterial counts in food products over time, demonstrating its potential as a natural preservative.

Case Study 2: Agricultural Applications

In agricultural trials, sucrose heptamyristate was tested for its insecticidal effects on crop pests. The results showed a marked decrease in pest populations when applied as a foliar spray, suggesting its viability as an eco-friendly pest control agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。